TUG-424
Overview
Description
Mechanism of Action
TUG-424, also known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist . This compound has been studied for its potential role in metabolic diseases such as diabetes or obesity .
Target of Action
This compound primarily targets the GPR40 , also known as the Free Fatty Acid Receptor 1 (FFA1) . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .
Mode of Action
As a GPR40 agonist , this compound interacts with its target by binding to the receptor, which triggers a conformational change that activates G-proteins . This activation leads to an increase in the intracellular calcium concentration, which in turn stimulates the secretion of insulin .
Biochemical Pathways
The activation of GPR40 by this compound affects several biochemical pathways. It enhances glucose-stimulated insulin secretion, which is crucial for glucose homeostasis . Additionally, it may also enhance the secretion of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) from enteroendocrine L cells .
Result of Action
The activation of GPR40 by this compound leads to enhanced glucose-stimulated insulin secretion . This can help regulate blood glucose levels, making this compound a potential therapeutic agent for managing type 2 diabetes .
Action Environment
The action of this compound is influenced by glucose levels. Its ability to enhance insulin secretion is observed in the presence of glucose . This suggests that the efficacy of this compound may be influenced by the patient’s blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:
Alkyne Formation: The introduction of an alkyne group to the aromatic ring is achieved through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The resulting alkyne compound undergoes a carboxylation reaction to introduce the carboxylic acid group. .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
TUG-424 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
TUG-424 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of free fatty acid receptor 1 agonists.
Biology: this compound is employed in research to understand the role of free fatty acid receptor 1 in glucose metabolism and insulin secretion.
Medicine: The compound is investigated for its potential therapeutic effects in treating type 2 diabetes and obesity by enhancing glucose-stimulated insulin secretion.
Industry: This compound serves as a lead structure for the development of new antidiabetic therapeutics
Comparison with Similar Compounds
Similar Compounds
TUG-770: An improved version of TUG-424 with enhanced metabolic stability and shorter plasma half-life.
TUG-891: Another potent free fatty acid receptor 1 agonist with similar glucose-stimulated insulin secretion properties.
GW9508: A dual agonist of free fatty acid receptor 1 and free fatty acid receptor 4, used in similar research applications
Uniqueness
This compound is unique due to its high potency and selectivity for free fatty acid receptor 1. Its ability to significantly enhance glucose-stimulated insulin secretion at low concentrations makes it a valuable tool for studying the role of free fatty acid receptor 1 in metabolic diseases. Additionally, its structure has inspired the development of other free fatty acid receptor 1 agonists with improved pharmacokinetic properties .
Properties
IUPAC Name |
3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHWOBAQBTTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648885 | |
Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082058-99-8 | |
Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUG-424 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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